Product packaging for 1-(3-Carboxypropyl)indole(Cat. No.:)

1-(3-Carboxypropyl)indole

Cat. No.: B8765698
M. Wt: 203.24 g/mol
InChI Key: MQLJZFAKVWTELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Carboxypropyl)indole is a synthetic indole derivative that serves as a valuable chemical scaffold and intermediate in medicinal chemistry and drug discovery research. The indole nucleus is a privileged structure in nature and pharmacology, found in a myriad of bioactive molecules and natural products . The carboxypropyl side chain at the N1 position enhances the molecule's utility as a building block, allowing for further derivatization and the construction of more complex molecular architectures. Researchers actively exploit this core structure to develop novel compounds with potential biological activities. Indole derivatives are extensively investigated for their broad spectrum of therapeutic properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities . The structural flexibility of the this compound scaffold makes it a key starting material for synthesizing diverse hybrids and analogs aimed at new antibiotic development . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B8765698 1-(3-Carboxypropyl)indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-indol-1-ylbutanoic acid

InChI

InChI=1S/C12H13NO2/c14-12(15)6-3-8-13-9-7-10-4-1-2-5-11(10)13/h1-2,4-5,7,9H,3,6,8H2,(H,14,15)

InChI Key

MQLJZFAKVWTELE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCC(=O)O

Origin of Product

United States

Contextualization Within Modern Indole Chemistry Research

Indole (B1671886) and its derivatives are a cornerstone of heterocyclic chemistry, recognized for their presence in a vast array of biologically active compounds and their utility as versatile synthetic intermediates. researchgate.netrsc.orgjocpr.com In modern research, the indole nucleus is a privileged scaffold in drug discovery and materials science. rsc.org The introduction of a carboxypropyl group at the N-1 position of the indole ring, as seen in 1-(3-carboxypropyl)indole, imparts specific physicochemical properties that researchers can exploit. This functionalization allows for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. ontosight.ai

Historical Development of Research on Carboxyalkylindoles

The study of carboxyalkylindoles is intrinsically linked to the broader history of indole (B1671886) chemistry, which has been a subject of scientific inquiry for over a century. Early research on indoles was largely driven by the desire to understand the structure and function of naturally occurring compounds like the amino acid tryptophan and the plant hormone indole-3-acetic acid. jocpr.compcbiochemres.com The development of synthetic methodologies to modify the indole core, including the alkylation of the indole nitrogen, paved the way for the creation of a diverse range of derivatives.

The first randomized controlled trial, a significant milestone in clinical research, occurred in 1946 with the investigation of streptomycin. nih.gov While not directly related to carboxyalkylindoles, this development in research methodology set the stage for the rigorous evaluation of all new chemical entities. The synthesis and study of carboxyalkylindoles have since become part of the systematic exploration of structure-activity relationships in medicinal chemistry.

Current Research Trajectories and Scholarly Interest in 1 3 Carboxypropyl Indole

Current research interest in 1-(3-carboxypropyl)indole and related compounds is multifaceted. One significant area of investigation involves its use as a precursor in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been utilized in the creation of complex indole (B1671886) derivatives for various research purposes. The carboxypropyl side chain provides a handle for conjugation to other molecules, a strategy often employed in the development of targeted therapies and diagnostic agents.

A notable application is in the development of imaging probes. For example, a derivative of this compound has been incorporated into a positron emission tomography (PET) probe designed for the molecular imaging of pulmonary fibrogenesis. nih.gov This highlights the compound's utility in creating tools for studying disease processes at a molecular level. Furthermore, the general class of indole carboxylic acids is being explored for a wide range of biological activities. nih.gov

Application of Advanced Spectroscopic and Diffraction Methodologies in 1 3 Carboxypropyl Indole Research

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Derivatives

Multidimensional NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules, including derivatives of 1-(3-carboxypropyl)indole. core.ac.uk Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond connectivity information, enabling the complete assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra. researchgate.netyoutube.comipb.pt

COSY experiments establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in identifying spin systems within the molecule, such as the protons of the propyl chain and the aromatic protons of the indole (B1671886) ring.

HSQC provides one-bond correlations between protons and the carbons to which they are directly attached. youtube.com This is a powerful method for assigning carbon resonances based on their attached, and often more easily assigned, protons.

HMBC reveals longer-range couplings, typically over two or three bonds, between protons and carbons. youtube.com This technique is particularly crucial for identifying quaternary carbons and for connecting different spin systems, for instance, linking the propyl side chain to the indole ring at the N1 position.

These 2D NMR techniques, often used in combination, allow for the complete and unambiguous assignment of the molecular structure of novel this compound derivatives synthesized in research settings. researchgate.netresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions for this compound and its derivatives. preprints.orgmdpi.com This precision is vital for confirming the identity of newly synthesized compounds and for elucidating reaction mechanisms. rsc.orgscispace.comresearchgate.net

In mechanistic studies, HRMS can be used to identify and characterize reaction intermediates and products. For example, isotope labeling studies, where an atom in the starting material is replaced by its heavier isotope (e.g., ¹⁸O), can be monitored by HRMS to trace the path of the labeled atom through the reaction, providing direct evidence for proposed mechanisms. rsc.orgscispace.com

Furthermore, tandem mass spectrometry (MS/MS) experiments, often coupled with liquid chromatography (LC-MS/MS), are used to study the fragmentation patterns of these molecules. nih.gov By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce structural information and identify characteristic fragmentation pathways for different classes of indole derivatives. nih.govcreative-proteomics.com This information is valuable for the rapid identification of related compounds in complex mixtures. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, offers valuable insights into the functional groups, hydrogen bonding interactions, and conformational properties of this compound and its analogs. tsijournals.com

FTIR Spectroscopy is particularly sensitive to polar functional groups and is extensively used to identify the characteristic vibrations of the carboxylic acid and indole moieties. ajol.info The O-H stretching vibration of the carboxylic acid group typically appears as a broad band, and its position and shape are highly sensitive to hydrogen bonding interactions. ajol.info For instance, the formation of intermolecular hydrogen-bonded dimers, a common feature in carboxylic acids, results in a significant red-shift and broadening of the O-H band. mdpi.com The N-H stretching vibration of the indole ring also provides information on its involvement in hydrogen bonding. researchgate.net

Raman Spectroscopy , being more sensitive to non-polar bonds, complements FTIR by providing information on the carbon skeleton of the molecule. tsijournals.com

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed in conjunction with experimental vibrational spectra. ajol.infomdpi.com These calculations can predict the vibrational frequencies and intensities for different possible conformers and hydrogen-bonded structures, aiding in the interpretation of the experimental spectra and providing a more detailed understanding of the conformational preferences and intermolecular interactions of these molecules. mdpi.comscielo.org.mx

X-ray Crystallography for Precise Structural Determination of Crystalline Derivatives and Complexes

Crystallographic studies on related indole carboxylic acids have revealed common structural motifs, such as the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. mdpi.com The crystal structure of indole-3-propionic acid, for example, shows such dimeric structures. mdpi.com In addition to these primary interactions, the packing of molecules in the crystal lattice is often influenced by weaker interactions, including N-H···O hydrogen bonds and π-π stacking of the indole rings. researchgate.netresearchgate.net

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the supramolecular chemistry of these compounds and serves as a benchmark for validating the results of computational and other spectroscopic studies. researchgate.netnih.gov

Chiroptical Spectroscopic Techniques (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignments of Chiral Analogs

When this compound is modified to create chiral analogs, chiroptical spectroscopic techniques become essential for determining their absolute stereochemistry. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for this purpose. rsc.orgcore.ac.uk

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. pnas.orgchalmers.se The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. For indole derivatives, the electronic transitions of the indole ring give rise to characteristic ECD signals. rsc.org By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for different stereoisomers, the absolute configuration of the chiral center(s) can be reliably assigned. nih.gov

Vibrational Circular Dichroism (VCD) is the vibrational analog of ECD, measuring the differential absorption of circularly polarized light in the infrared region. dntb.gov.uanih.gov VCD provides a wealth of stereochemical information as it probes the chirality of the entire molecule through its vibrational modes. rsc.org Similar to ECD, the comparison of experimental and computationally predicted VCD spectra is a robust method for the unambiguous assignment of absolute configuration. nih.govresearchgate.net

Advanced hyphenated techniques (e.g., GC-MS, LC-MS) for reaction mixture analysis

Advanced hyphenated techniques, which couple a separation method with a detection method, are crucial for the analysis of complex reaction mixtures generated during the synthesis of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. creative-proteomics.com

Computational and Theoretical Investigations of 1 3 Carboxypropyl Indole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic architecture of 1-(3-carboxypropyl)indole. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of electron distribution and molecular orbitals. The indole (B1671886) nucleus, being an aromatic heterocyclic system, possesses a rich electronic landscape that is crucial for its chemical behavior. chim.itgoettingen-research-online.de

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For many indole derivatives, the HOMO is typically delocalized over the indole ring, indicating that this is the region most susceptible to electrophilic attack. researchgate.net Conversely, the LUMO is also often centered on the aromatic system, highlighting its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's reactivity and electronic stability. tandfonline.com A smaller HOMO-LUMO gap generally implies higher reactivity.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying reaction mechanisms. It offers a good balance between accuracy and computational cost, making it suitable for exploring the potential energy surfaces of chemical reactions involving molecules like this compound.

One area of significant interest is the alkylation of the indole nitrogen. mdpi.com DFT calculations can be employed to model the reaction pathway of this process, identifying the transition state structures and calculating the associated activation energies. researchgate.netlboro.ac.uk This information is invaluable for understanding the kinetics and thermodynamics of the reaction, and for optimizing reaction conditions. For instance, in the context of Friedel-Crafts alkylation of indoles, theoretical studies have been used to elucidate the mechanism and rationalize the observed regioselectivity. researchgate.net

Furthermore, DFT can be used to investigate other reactions, such as those involving the carboxylic acid group of the side chain. The acidity of the carboxylic proton (pKa) can be computationally predicted, providing insights into its behavior in different solvent environments.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The flexible carboxypropyl side chain of this compound gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful computational technique used to explore these different conformations over time. nih.gov By simulating the motion of atoms and molecules, MD provides a dynamic picture of how the molecule behaves in solution or in a biological environment. nih.gov

The conformational flexibility of carboxylic acids is a well-studied area. nih.govacs.org The relative orientation of the carboxylic acid group and the indole ring can significantly impact the molecule's properties, including its ability to interact with biological targets. MD simulations can help identify the most stable or populated conformations, as well as the energy barriers between them. nih.gov For flexible molecules, understanding the accessible conformations is crucial for predicting their biological activity and designing derivatives with specific shapes. acs.org

Recent studies on flexible carboxylic acid ligands have shown that their conformational diversity plays a key role in the formation of self-assembled structures. acs.org Similarly, for this compound, MD simulations can reveal how intramolecular and intermolecular interactions, such as hydrogen bonding, shape its conformational preferences.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are extensively used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. bohrium.com For this compound, this includes the prediction of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. tandfonline.comresearchgate.net

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net By comparing the calculated spectra with the experimental ones, it is possible to confirm the molecular structure and assign the observed peaks. nih.gov

Similarly, the vibrational frequencies calculated using DFT can be compared with experimental FT-IR and Raman spectra. This comparison helps in the assignment of vibrational modes and provides a deeper understanding of the molecule's vibrational properties. researchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. tandfonline.com By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, which provides information about the electronic transitions within the molecule. researchgate.net

In Silico Design of Novel this compound Derivatives with Predicted Reactivity

The insights gained from computational studies can be leveraged for the in silico design of novel derivatives of this compound with tailored properties. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be used to build models that correlate the structural features of a series of compounds with their biological activity. cloudfront.netarchivepp.comnih.gov

By understanding the relationship between structure and activity, it becomes possible to design new molecules with potentially enhanced properties. researchgate.netnih.gov For instance, based on the electronic structure analysis, one could introduce substituents on the indole ring to modulate the HOMO-LUMO gap and thus fine-tune the molecule's reactivity. researchgate.net Molecular docking studies, which predict the binding mode of a ligand to a biological target, can also guide the design of new derivatives with improved binding affinity. nih.govmdpi.com

Computational approaches allow for the rapid screening of a large number of virtual compounds, saving time and resources in the drug discovery process. nih.gov The most promising candidates identified through these in silico methods can then be synthesized and tested experimentally.

1 3 Carboxypropyl Indole As a Versatile Synthon in Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The structural framework of 1-(3-carboxypropyl)indole, featuring a reactive carboxylic acid and an indole (B1671886) nucleus, serves as an excellent starting point for the synthesis of a variety of heterocyclic compounds. The carboxylic acid moiety can be readily converted into other functional groups, such as amides, esters, and acid halides, which can then participate in cyclization reactions to form new heterocyclic rings fused to or substituted on the indole core.

For instance, the reaction of the carboxyl group with a binucleophilic reagent can lead to the formation of new ring systems. One common strategy involves the amidation of the carboxylic acid followed by an intramolecular cyclization. This approach has been utilized to synthesize various fused indole derivatives.

A study by Iškauskienė and colleagues demonstrated the transformation of the carbonyl group of indole-3-acetic acids into a 1,3,4-oxadiazole (B1194373) ring, highlighting the versatility of the carboxyl functionality in forming new heterocyclic structures. ktu.edu While this example involves a different isomer, the principle can be extended to this compound. The synthesis of novel heterocyclic compounds containing an indole moiety is a significant area of research, with applications in medicinal chemistry and materials science. researchgate.net

The following table illustrates the types of heterocyclic systems that can be conceptually derived from this compound:

Starting MaterialReagent/Reaction ConditionResulting Heterocyclic System
This compoundAmine, Coupling AgentN-Substituted 4-(1H-indol-1-yl)butanamide
This compoundAlcohol, Acid CatalystAlkyl 4-(1H-indol-1-yl)butanoate
This compoundThionyl Chloride, then Azide1-(4-Azidobutanoyl)-1H-indole
This compoundReduction of Carboxylic Acid to Alcohol, then CyclizationFused Pyrrolidone-Indole System

Building Block for Complex Indole Alkaloid Analogs (Synthetic Pathways)

Indole alkaloids represent a large and structurally diverse class of natural products, many of which exhibit significant biological activities. nih.govwikipedia.org The synthesis of analogs of these natural products is a key strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. This compound provides a valuable scaffold for the construction of complex indole alkaloid analogs. The carboxypropyl side chain allows for the introduction of various functionalities and the construction of additional ring systems characteristic of many indole alkaloids.

A general synthetic pathway to complex indole alkaloid analogs using this compound as a starting material could involve the following steps:

Functional Group Transformation: The carboxylic acid can be converted to an amide, ester, or other reactive functional group.

Chain Elongation and/or Branching: The side chain can be extended or branched to match the carbon skeleton of the target alkaloid.

Cyclization: Intramolecular reactions can be employed to form the characteristic polycyclic ring systems of indole alkaloids.

For example, the synthesis of tetrahydrocarboline-type indole alkaloids has been achieved through a one-pot multicomponent reaction involving indoles, formaldehyde, and amine building blocks. nih.gov While this specific example does not start with this compound, the underlying principles of assembling complex indole structures can be applied. The carboxypropyl group of this compound can be strategically utilized to introduce key structural motifs found in various indole alkaloids. uniurb.it

Applications in the Development of Chemically Functionalized Materials

The unique properties of the indole nucleus, including its aromaticity and electron-rich nature, make it an attractive component for the development of functional materials. nih.gov this compound can be incorporated into polymers or attached to solid supports to create materials with tailored chemical and physical properties. The carboxylic acid functionality provides a convenient handle for covalent attachment to other molecules or surfaces.

One potential application is in the development of functionalized polymers. The carboxylic acid group can be used as a monomer in polymerization reactions, leading to polyesters or polyamides containing indole moieties in the polymer backbone. These materials could exhibit interesting optical or electronic properties. For example, indole derivatives have been used in the synthesis of materials for organic solar cells and non-linear optical chromophores. openmedicinalchemistryjournal.com

Another application lies in the surface modification of materials. The carboxylic acid can be used to anchor this compound onto the surface of metal oxides or other substrates, thereby modifying their surface properties. This can be useful in the development of sensors, catalysts, or biocompatible coatings. The chemical functionalization of materials like guar (B607891) gum with various chemical reagents demonstrates the broad potential for modifying materials with functional molecules. abo.fi

Role in the Synthesis of Chemical Probes for Receptor Binding Studies (purely chemical, non-biological application)

Chemical probes are essential tools for studying the structure and function of biological macromolecules such as receptors. These probes are typically small molecules that can bind to a specific site on the receptor, often with a reporter group attached to allow for detection. This compound can serve as a versatile scaffold for the synthesis of such chemical probes. The indole core can provide the necessary binding affinity for certain receptors, while the carboxypropyl side chain offers a convenient point of attachment for various reporter groups or reactive functionalities.

For instance, the carboxylic acid can be coupled to a fluorescent dye, a biotin (B1667282) tag, or a photoaffinity label. The resulting probe can then be used in receptor binding assays to quantify receptor expression, determine binding affinities, or identify the binding site. The synthesis of covalent probes for the cannabinoid 1 receptor (CB1R) highlights the strategy of introducing electrophilic or photoactivatable groups onto a known ligand scaffold. nih.gov Similarly, novel 3-substituted-indole derivatives have been designed and synthesized as selective H3 receptor antagonists. nih.gov

The design and synthesis of such probes is a purely chemical endeavor aimed at creating tools for biochemical and pharmacological research. The focus is on the chemical synthesis and the ability of the final compound to interact with and report on the presence or properties of a receptor.

Design and Synthesis of Functionalized Indole Derivatives for Academic Exploration

The indole scaffold is a cornerstone of heterocyclic chemistry, and the development of new methods for its functionalization is a continuous area of academic research. beilstein-journals.orgrsc.org this compound serves as an excellent starting material for the academic exploration of new synthetic methodologies and the creation of novel indole derivatives with unique structures and properties.

The presence of both an N-alkylated indole and a carboxylic acid allows for the exploration of a wide range of chemical transformations. For example, the indole ring can be further substituted at various positions, while the carboxylic acid can be converted into a plethora of other functional groups. This dual reactivity enables the synthesis of a large library of diverse indole derivatives.

A study on the synthesis of novel highly functionalized indole derivatives started from 1H-indole-3-carbaldehyde, which was then N-alkylated. easychair.org This highlights the general interest in preparing N-substituted indoles as precursors for more complex structures. The synthesis of 2-carboxyindole-3-butyric acid, a structural isomer of this compound, and its potential applications as a building block in organic synthesis further underscore the value of such compounds in academic research. ontosight.ai

The following table outlines some potential research avenues for the academic exploration of this compound:

Research AreaSynthetic TransformationPotential Outcome
CatalysisMetal-catalyzed C-H activation of the indole ringNovel C-2 or C-7 functionalized derivatives
PhotochemistryPhotochemical reactions involving the indole nucleus or the carboxyl groupUnique cyclized or rearranged products
Multicomponent ReactionsUse as a component in one-pot, multicomponent reactionsRapid assembly of complex molecular scaffolds
Solid-Phase SynthesisAttachment to a solid support via the carboxyl group for combinatorial library synthesisEfficient generation of a large number of diverse indole derivatives

Emerging Research Directions and Future Challenges in 1 3 Carboxypropyl Indole Chemistry

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly shaping the landscape of organic synthesis, with a strong emphasis on developing routes that are both efficient and environmentally responsible. For indole (B1671886) derivatives, this has led to a shift away from traditional methods that often rely on harsh reagents and toxic solvents. researchgate.net

Emerging sustainable strategies applicable to the synthesis of 1-(3-Carboxypropyl)indole and its precursors include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. For instance, microwave irradiation has been successfully used for the synthesis of various indole derivatives, often in neat (solvent-free) conditions, which simplifies purification and minimizes waste. conferenceworld.in

Use of Aqueous Media: Water is an ideal green solvent, and methodologies are being developed to perform indole syntheses in aqueous environments. bohrium.com Catalysts like β-cyclodextrin can create a hydrophobic microenvironment in water, facilitating reactions between non-polar reactants. tandfonline.com

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for functionalization, avoiding the need for chemical oxidants or reductants. An electrochemically enabled, site-selective functionalization of indole derivatives has been demonstrated, highlighting an environmentally benign pathway for creating complex molecules. rsc.org

Mechanochemistry: Solvent-free reactions conducted via ball milling represent a significant advancement in green synthesis. This high-energy mixing technique can drive reactions to completion with minimal or no solvent, reducing environmental impact and often leading to unique reactivity. researchgate.netmdpi.com

Ionic Liquids: Ionic liquids can serve as both solvents and catalysts, often with the advantage of being recyclable. Their use in the synthesis of bis(indolyl)methanes has shown excellent yields and high recyclability, presenting a viable green alternative for related indole syntheses. beilstein-journals.org

Green Synthesis TechniqueKey AdvantagesRepresentative Application for Indole Derivatives
Microwave Irradiation Reduced reaction times, improved yields, solvent-free conditions. conferenceworld.inSynthesis of substituted-1H-indole-1,3-dicarboximides. conferenceworld.in
Aqueous Media Environmentally benign, safe, inexpensive. bohrium.comB(C6F5)3-catalyzed C-C coupling of indoles with 1,4-naphthoquinones. bohrium.com
Electrochemistry Avoids transition metals and chemical oxidants, mild conditions. rsc.orgSite-selective synthesis of hexafluoroisopropoxy indoles. rsc.org
Mechanochemistry Solvent-free, reduced waste, potential for novel reactivity. researchgate.netOximation of N-substituted indole-3-carboxaldehydes. mdpi.com
Ionic Liquids Recyclable, can act as both solvent and catalyst. beilstein-journals.orgSynthesis of bis(indolyl)methanes. beilstein-journals.org

Exploration of Novel Reactivity Patterns and Unconventional Reaction Conditions

Moving beyond classical indole chemistry, researchers are exploring novel ways to activate and functionalize the indole core under unconventional conditions. A major focus is on direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thus improving atom economy. nih.gov

For a molecule like this compound, the carboxypropyl group can act as a directing group, potentially guiding metal catalysts to specific C-H bonds on the indole ring. An iron-catalyzed C(sp³)–H amination of 3-indolepropionic acids has been developed, which uses the carboxylic acid to direct the reaction, providing a single-step synthesis of valuable β³-tryptophans. acs.org This strategy could be adapted to achieve novel functionalizations on the propyl chain of this compound.

Unconventional reaction conditions are also unlocking new synthetic possibilities:

Deep Eutectic Solvents (DESs): As an alternative to traditional volatile organic solvents, DESs are being explored in classic reactions like the Fischer Indole Synthesis to enhance efficiency and sustainability. numberanalytics.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization, enabling the formation of new bonds under exceptionally mild conditions. uit.no This method has been used for the double C-H functionalization of indoles, a strategy that could be applied to introduce diverse functional groups onto the this compound scaffold. uit.noresearchgate.net

Integration with Advanced Analytical Techniques for In Situ Reaction Monitoring

Optimizing complex chemical reactions requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. Traditional offline analysis (e.g., TLC, GC-MS after quenching) provides snapshots in time, but in situ monitoring offers a continuous, real-time view of the reaction progress.

The integration of advanced analytical techniques is crucial for understanding and optimizing the synthesis of this compound. Methodologies such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) are highly sensitive and selective for analyzing complex mixtures containing indole derivatives. mdpi.comresearchgate.net While often used for post-synthesis analysis or metabolic profiling, these techniques can be adapted for real-time reaction monitoring using specialized probes and flow-cell setups. This allows for the rapid identification of optimal reaction conditions and the detection of transient, unstable intermediates that would otherwise be missed.

A key challenge is developing robust interfaces that can withstand the reaction conditions (e.g., temperature, pressure, corrosive reagents) while providing a representative sample to the analytical instrument without perturbing the reaction mixture.

Development of High-Throughput Screening Methodologies for Reaction Optimization

The discovery of novel reactivity and the optimization of reaction conditions can be significantly accelerated using high-throughput screening (HTS) methodologies. These approaches allow for the parallel execution and analysis of hundreds or thousands of reactions, enabling a rapid survey of vast parameter spaces (e.g., catalysts, ligands, solvents, temperatures).

For the chemistry of this compound, HTS can be transformative:

Nanoscale Synthesis: Technologies like acoustic droplet ejection (ADE) enable the synthesis of compound libraries at the nanoliter scale. researchgate.net This miniaturization drastically reduces reagent consumption and waste, making it feasible to screen extensive libraries of catalysts and reaction partners to find optimal conditions for a specific derivatization of this compound.

Affinity-Based Screening: High-performance affinity chromatography (HPAC) has been used to screen indole-based compounds for their binding to biological targets like human serum albumin. nih.gov This same principle can be inverted to screen for catalysts or reagents that bind to and react with the this compound substrate.

Rapid Analysis: The success of HTS is contingent on rapid and reliable analytical techniques. Mass spectrometry is often the method of choice, allowing for the quick confirmation of product formation and relative quantification of yield across the screened reaction array.

Unexplored Derivatization Pathways and Functionalization Strategies

While the indole ring is well-studied, there remain numerous unexplored avenues for its derivatization, particularly for N-substituted indoles like this compound. The interplay between the N1-substituent and the reactivity of the indole core is a key area of investigation.

Future functionalization strategies could focus on:

Remote C-H Functionalization: While C2 and C3 are the most common sites for functionalization, methods for selectively targeting the C4, C5, C6, and C7 positions of the benzene (B151609) portion of the indole ring are highly sought after. thieme-connect.com The development of new directing groups or catalyst systems could unlock these more challenging positions on the this compound scaffold.

Dearomatization Reactions: Converting the planar indole ring into a three-dimensional indoline (B122111) skeleton opens up new chemical space and access to a wider range of molecular geometries for drug discovery. researchgate.net Catalytic asymmetric dearomatization of indoles is a growing field that could be applied to this compound to create complex, chiral structures.

Functionalization of the Propyl Chain: The carboxypropyl chain itself is a site for further modification. The carboxylic acid can be converted into esters, amides, or other functional groups. Furthermore, as demonstrated by the iron-catalyzed amination of 3-indolepropionic acid, the C-H bonds on the alkyl chain are targets for selective functionalization. acs.org

Functionalization StrategyTarget SitePotential Outcome
Remote C-H Functionalization C4, C5, C6, C7 of indole ringAccess to novel regioisomers with unique biological profiles. thieme-connect.com
Asymmetric Dearomatization C2-C3 bond of indole ringCreation of 3D indoline scaffolds with multiple stereocenters. researchgate.net
Chain Functionalization Propyl chainIntroduction of new functional groups or chiral centers on the N1-substituent. acs.org

Theoretical Predictions Guiding Experimental Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic synthesis. rsc.org For indole chemistry, theoretical calculations can predict reaction outcomes, elucidate complex mechanisms, and explain the origins of selectivity, thereby guiding experimental efforts and reducing trial-and-error in the laboratory. uit.norsc.org

In the context of this compound, theoretical studies can address several key challenges:

Predicting Regioselectivity: DFT calculations can determine the most likely site of attack for an electrophile or the most favorable position for C-H activation by a metal catalyst, saving significant experimental effort. nih.gov

Mechanism Elucidation: Computational modeling can map out entire reaction pathways, identifying transition states and intermediates. This is crucial for understanding how a reaction works and for rationally designing improved catalysts or reaction conditions. researchgate.netmdpi.com

Understanding Electronic Effects: Theoretical models can quantify how the N1-carboxypropyl group influences the electronic structure of the indole ring, predicting its impact on reactivity and guiding the choice of appropriate reaction conditions. rsc.org

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique properties of the indole scaffold extend beyond medicine into the realm of materials science and supramolecular chemistry. chim.it The this compound molecule, with its aromatic core and flexible carboxylic acid chain, is well-suited for building larger, functional architectures.

Future interdisciplinary research directions include:

Molecular Photoactuators: Indole derivatives are core structures in organic photoactuators and molecular motors. chim.it The this compound scaffold could be incorporated into such systems, with the carboxyl group serving as an anchor point or a pH-responsive gate.

Supramolecular Assemblies: The carboxylic acid group is a classic hydrogen-bond donor and acceptor, making it ideal for directing the self-assembly of molecules into well-defined nanostructures like gels, fibers, or vesicles. tandfonline.com Recently, a novel indole derivative was used to create self-assembling nanospheres for the selective adsorption and photodegradation of environmental pollutants. nih.gov

Functional Materials: A spiropyran derivative containing a this compound moiety has been studied in the context of materials science, indicating the utility of this scaffold in creating photochromic or "smart" materials. dcu.ie The carboxylic acid can be used to covalently link the indole unit to polymers or surfaces, creating new functional materials with tailored optical, electronic, or sensing properties.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are employed to characterize 1-(3-Carboxypropyl)indole, and how do they validate molecular structure?

  • Methodological Answer : Structural elucidation typically involves IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch), 1H/13C NMR for atomic connectivity, and single-crystal X-ray diffraction (XRD) for precise bond lengths and angles. For example, XRD analysis of related indole derivatives revealed deviations in alkyl chain conformations due to steric interactions . Density Functional Theory (DFT) optimizes molecular geometry, aligning computational bond parameters with experimental data .

Q. How is this compound synthesized, and what purification techniques ensure high yield and purity?

  • Methodological Answer : Synthesis often involves microwave-assisted N-alkylation (e.g., reacting indole with 3-bromocarboxylic acid derivatives under basic conditions). For purification, column chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates, while slow evaporation of dichloromethane yields high-purity crystals for structural studies. Critical parameters include stoichiometric control of alkylating agents and temperature to minimize byproducts .

Advanced Research Questions

Q. How do computational methods like DFT and molecular electrostatic potential (MEP) maps predict reactive sites in this compound derivatives?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) optimize molecular geometry and electron distribution. MEP maps highlight nucleophilic/electrophilic regions, such as the carboxylic acid group’s high electron density, guiding functionalization strategies (e.g., amide coupling). These predictions correlate with experimental reactivity in condensation reactions .

Q. What crystallographic challenges arise in resolving this compound derivatives, and how are they addressed?

  • Methodological Answer : Challenges include torsional strain in flexible alkyl chains and weak intermolecular interactions (e.g., hydrogen bonding). For example, crystal structures of similar compounds revealed non-planar phenyl rings to alleviate steric hindrance. Refinement using SHELXL/OLEX2 software with riding H-atom models improves accuracy, while hydrogen bond networks stabilize lattice frameworks .

Q. What strategies are used to assess the pharmacokinetic properties of this compound, such as solubility and logP?

  • Methodological Answer : Crippen’s fragmentation method estimates logP (partition coefficient) based on molecular fragments, while McGowan’s method calculates molar volume to predict aqueous solubility. For experimental validation, HPLC with UV detection quantifies metabolite profiles, as demonstrated for structurally related carboxypropyl xanthines .

Q. How are bioactivity assays designed to evaluate this compound’s potential as an enzyme inhibitor or receptor modulator?

  • Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based) screen interactions with target proteins (e.g., kinases). Molecular docking (AutoDock Vina) models ligand-receptor binding, focusing on the carboxylic acid group’s role in hydrogen bonding. For in vitro validation, cell viability assays (MTT) assess cytotoxicity, while surface plasmon resonance (SPR) measures binding kinetics .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between computational logP predictions and experimental solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from ionization effects (carboxylic acid deprotonation at physiological pH). Validate using shake-flask experiments (octanol/water partitioning) with pH adjustment. Cross-reference multiple prediction tools (e.g., Crippen vs. XLogP3) and correlate with HPLC retention times under standardized conditions .

Q. What analytical techniques confirm the absence of synthetic byproducts in this compound batches?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks, while 2D NMR (COSY, HSQC) identifies unexpected coupling or impurities. DSC/TGA analyses detect residual solvents or polymorphic forms, ensuring batch consistency for biological testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.